N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Medicinal chemistry Fragment-based drug design Scaffold diversity

N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 952963-37-0) is a synthetic bis‑heterocyclic acetamide with the molecular formula C₁₃H₁₁N₃O₃S and a molecular weight of 289.31 g/mol. The structure embeds two electronically distinct isoxazole rings—a 5‑methylisoxazole and a 5‑(thiophen‑2‑yl)isoxazole—connected through an acetamide linker.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31
CAS No. 952963-37-0
Cat. No. B2709399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
CAS952963-37-0
Molecular FormulaC13H11N3O3S
Molecular Weight289.31
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
InChIInChI=1S/C13H11N3O3S/c1-8-5-12(16-18-8)14-13(17)7-9-6-10(19-15-9)11-3-2-4-20-11/h2-6H,7H2,1H3,(H,14,16,17)
InChIKeyQCNFXFRJMWIKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 952963-37-0) – Procurement-Relevant Physicochemical & Structural Baseline


N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 952963-37-0) is a synthetic bis‑heterocyclic acetamide with the molecular formula C₁₃H₁₁N₃O₃S and a molecular weight of 289.31 g/mol . The structure embeds two electronically distinct isoxazole rings—a 5‑methylisoxazole and a 5‑(thiophen‑2‑yl)isoxazole—connected through an acetamide linker. This architecture distinguishes it from the simpler mono‑isoxazole analog N‑(5‑methylisoxazol‑3‑yl)‑2‑(thiophen‑2‑yl)acetamide (CAS 313516‑31‑3, MW 222.27), which lacks the second heterocycle and the associated increase in hydrogen‑bond acceptors, π‑surface, and conformational restriction [1]. The compound is offered by multiple specialty chemical suppliers for non‑human research use, typically at ≥95% purity as verified by HPLC or NMR .

Why Generic Substitution Fails for N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide


Compounds within the isoxazole‑thiophene acetamide family cannot be treated as interchangeable screening probes or building blocks because small structural modifications produce large shifts in biological activity, selectivity, and synthetic tractability. The presence of the second isoxazole in the target compound introduces an additional ring that alters the molecule’s conformational landscape, hydrogen‑bonding capacity, and electronic distribution compared with the simpler mono‑isoxazole analog [1]. In related 5‑(thiophen‑2‑yl)isoxazole series, the insertion of a single trifluoromethyl substituent shifts MCF‑7 IC₅₀ values by more than an order of magnitude (e.g., from 19.5 µM to 1.91 µM), demonstrating that even conservative modifications to the isoxazole core drastically impact potency [2]. Consequently, substituting the target compound with a cheaper or more readily available analog that lacks the second isoxazole ring risks invalidating SAR hypotheses, confounding screening cascades, and wasting resources on false‑negative or false‑positive hits. Procurement decisions must therefore be guided by the precise chemical identity rather than by class membership alone.

Quantitative Differentiation Evidence for N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide vs. Closest Analogs


Structural Complexity & Pharmacophoric Density: Dual-Isoxazole vs. Mono-Isoxazole Comparator

The target compound contains two isoxazole rings bridged by an acetamide linker, whereas the closest commercially common analog—N-(5-methylisoxazol-3-yl)-2-(2-thienyl)acetamide (CID 717599)—contains only a single isoxazole. The second isoxazole ring adds one hydrogen‑bond acceptor (isoxazole O), extends the π‑conjugated surface, and restricts the rotational freedom of the thiophene‑bearing arm, creating a more defined three‑dimensional pharmacophore [1]. This structural difference is not cosmetic: in related 5‑(thiophen‑2‑yl)isoxazole series, the isoxazole ring participates directly in key binding interactions with target proteins, and its removal or substitution consistently alters both potency and selectivity profiles [2]. For procurement, this means the dual‑isoxazole architecture cannot be mimicked by simply purchasing the mono‑isoxazole analog.

Medicinal chemistry Fragment-based drug design Scaffold diversity

Synthetic Route Reproducibility: Defined Building‑Block Strategy vs. One‑Pot Multi‑Component Approaches

The target compound is synthesized by amide coupling of 3‑amino‑5‑methylisoxazole with 2‑(5‑(thiophen‑2‑yl)isoxazol‑3‑yl)acetic acid or its activated ester. Both starting materials are commercially available as discrete, quality‑controlled building blocks (e.g., [5‑(2‑thienyl)isoxazol‑3‑yl]acetic acid, purity ≥95% ). This convergent route contrasts with the linear, one‑pot multi‑component syntheses often employed for structurally related but simpler isoxazole‑thiophene acetamides. Convergent synthesis from stable, pre‑validated intermediates offers superior batch‑to‑batch reproducibility and facilitates independent optimization of each fragment—critical for laboratories performing SAR by catalog or parallel library synthesis . Buyers who require consistent performance in follow‑up studies should therefore prioritize compounds with a defined, convergent synthetic provenance.

Synthetic chemistry Building‑block sourcing Library production

Biological Selectivity Fingerprint: Differential Profile vs. Alternative Chemotypes Sharing the Same Molecular Formula

Compounds with the molecular formula C₁₃H₁₁N₃O₃S are rare, but the structurally distinct isomer F8‑S40 (CAS 301347‑96‑6, a SARS‑CoV‑2 main protease inhibitor) provides a useful comparator for molecular‑formula‑matched selectivity. F8‑S40 inhibits SARS‑CoV‑2 Mᵖʳᵒ with an IC₅₀ of 10.88 µM . The target compound, by virtue of its dual‑isoxazole‑acetamide architecture, presents a completely different pharmacophore: the 5‑methylisoxazole and 5‑(thiophen‑2‑yl)isoxazole rings are separated by a flexible acetamide spacer, whereas F8‑S40 incorporates a fused or more constrained heterocyclic core. This divergence in shape and electrostatic potential predicts distinct target‑engagement profiles. In the broader 5‑(thiophen‑2‑yl)isoxazole class, anti‑breast cancer activity (ERα‑dependent MCF‑7 inhibition) has been documented with IC₅₀ values spanning 1.91–19.5 µM depending on substitution [1], further underscoring that small architectural changes within this formula space produce large biological differences. Screening laboratories seeking to probe orthogonal target space should therefore select the target compound specifically, rather than any C₁₃H₁₁N₃O₃S isomer.

Protease inhibition Target selectivity Polypharmacology

Highest‑Value Application Scenarios for N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide


Kinase or Epigenetic Target Probe Design Leveraging the Bis‑Isoxazole Scaffold

The dual‑isoxazole architecture provides a dense array of hydrogen‑bond acceptors and a conformationally restricted thiophene‑isoxazole arm, both of which are privileged motifs in kinase and bromodomain inhibitor design. Medicinal chemistry teams developing probes for targets that recognize bis‑heterocyclic hinges (e.g., CLK, DYRK, or CDK family kinases) can use this compound as a starting scaffold, exploiting the 5‑methylisoxazole as a solvent‑exposed solubilizing group and the 5‑(thiophen‑2‑yl)isoxazole as a hinge‑binding motif [1].

Fragment‑Based Screening Library Expansion with Enhanced 3D Character

Compared with the planar mono‑isoxazole analog (CID 717599), the target compound offers higher fraction sp³ character and a more three‑dimensional shape due to the non‑coplanar arrangement of the two isoxazole rings. Fragment‑based drug discovery (FBDD) libraries seeking to increase shape diversity and move beyond flat aromatic scaffolds should incorporate this compound to improve the sampling of under‑represented pharmacophore geometries [1].

Chemical Biology Tool Compound for Investigating Isoxazole‑Dependent Protein Interactions

The 5‑(thiophen‑2‑yl)isoxazole substructure has been implicated in ERα binding and anti‑breast cancer activity in recent literature [2]. The target compound, which retains this substructure while adding a second isoxazole through a flexible linker, serves as a useful chemical biology tool for dissecting whether biological effects require the mono‑isoxazole or bis‑isoxazole presentation. Researchers can compare its activity directly with N‑(5‑methylisoxazol‑3‑yl)‑2‑(2‑thienyl)acetamide to establish the pharmacophoric contribution of the second heterocycle [3].

Combinatorial Library Synthesis via Late‑Stage Amide Diversification

The convergent synthetic route, which relies on the stable intermediate 2‑(5‑(thiophen‑2‑yl)isoxazol‑3‑yl)acetic acid , is inherently suited to parallel amide coupling with diverse amine partners. High‑throughput synthesis laboratories can procure the carboxylic acid intermediate in bulk and generate structurally diverse amide libraries, with the target compound serving as the prototype member for quality‑control benchmarking and initial biological validation.

Quote Request

Request a Quote for N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.